Cas no 2361882-61-1 (N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide)
![N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide structure](https://www.kuujia.com/scimg/cas/2361882-61-1x500.png)
N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- 2361882-61-1
- N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide
- EN300-26573962
-
- Inchi: 1S/C15H25N3O3/c1-4-8-17-9-7-10-18(12-14(17)20)15(21)11-16(6-3)13(19)5-2/h5H,2,4,6-12H2,1,3H3
- InChI Key: HBAZPBIDTNDRMI-UHFFFAOYSA-N
- SMILES: O=C1CN(C(CN(C(C=C)=O)CC)=O)CCCN1CCC
Computed Properties
- Exact Mass: 295.18959167g/mol
- Monoisotopic Mass: 295.18959167g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.9Ų
- XLogP3: 0.8
N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573962-0.05g |
2361882-61-1 | 0.05g |
$246.0 | 2023-09-14 |
N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide Related Literature
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide
Research Briefing on N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide (CAS: 2361882-61-1)
Recent advancements in chemical biology and medicinal chemistry have highlighted the growing importance of small-molecule modulators targeting specific signaling pathways. Among these, N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide (CAS: 2361882-61-1) has emerged as a compound of significant interest due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and preclinical evaluations.
The compound, characterized by its 1,4-diazepane core and acrylamide moiety, has been investigated primarily for its role as a covalent inhibitor targeting cysteine residues in proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting kinases involved in inflammatory pathways, with IC50 values in the low nanomolar range. The acrylamide group facilitates irreversible binding to the target, while the diazepane ring contributes to improved pharmacokinetic properties, including enhanced solubility and metabolic stability.
Structural-activity relationship (SAR) studies have revealed that the propyl substitution at the 4-position of the diazepane ring is critical for maintaining target affinity. Modifications to this group resulted in significant drops in inhibitory potency, as reported in a recent ACS Medicinal Chemistry Letters publication. Furthermore, molecular dynamics simulations have provided insights into the compound's binding mode, showing stabilization through hydrogen bonding with key residues in the ATP-binding pocket of target kinases.
In vitro evaluations using primary human cells have shown promising anti-inflammatory effects, with the compound demonstrating significant suppression of pro-inflammatory cytokine production (TNF-α, IL-6) at concentrations as low as 10 nM. These findings were corroborated in a murine model of acute inflammation, where the compound exhibited dose-dependent reduction in edema formation and inflammatory cell infiltration, with minimal observed toxicity at therapeutic doses.
Ongoing research is exploring the compound's potential in oncology applications, particularly in targeting mutant forms of kinases resistant to conventional therapies. Preliminary data suggest synergistic effects when combined with immune checkpoint inhibitors, potentially opening new avenues for combination therapies. However, challenges remain in optimizing the selectivity profile to minimize off-target effects, which is currently the focus of several structure-based drug design initiatives.
From a pharmaceutical development perspective, recent formulation studies have addressed the compound's stability issues in aqueous solutions. Novel prodrug approaches and nanoparticle delivery systems are being investigated to enhance bioavailability and tissue targeting. These advancements, coupled with the compound's promising preclinical profile, position it as a strong candidate for further clinical translation in inflammatory and oncological indications.
2361882-61-1 (N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide) Related Products
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

